Impact of N-Methylation on JMJD2C Histone Demethylase Inhibition
Derivatives containing the N-methyl-4-(4-methylpiperazin-1-yl)aniline moiety have been specifically optimized for inhibition of the JMJD2C (KDM4C) histone demethylase, an oncology target [1]. In contrast, the unmethylated analog 4-(4-methylpiperazin-1-yl)aniline is not reported to have this activity and is instead implicated in c-MYC G-quadruplex stabilization when incorporated into a specific 'bis-amino' derivative [2]. This highlights a clear divergence in target engagement based on the N-methylation of the aniline core, directing the molecular pharmacology toward different therapeutic mechanisms.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 550 nM (as part of a JMJD2C inhibitor derivative) |
| Comparator Or Baseline | 4-(4-Methylpiperazin-1-yl)aniline derivative (activity not reported against JMJD2C; alternative mechanism reported) |
| Quantified Difference | Qualitative change in target selectivity |
| Conditions | In vitro enzymatic assay for lysine-specific demethylase 4C (JMJD2C/KDM4C) [1]; G-quadruplex stabilization assay [2]. |
Why This Matters
For projects targeting JMJD2C, procurement of the N-methylated building block is essential, as the non-methylated analog will direct SAR toward entirely different biological pathways, leading to false-negative screening results.
- [1] BindingDB. (n.d.). BDBM296121: 2-[4-[N-methyl-4-(4-methylpiperazin-1-yl)anilino]phenoxy]pyrido[3,4-d]pyrimidin-4-ol. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=296121 View Source
- [2] LIVIVO. (2020). Kinetic Target-Guided Synthesis of Small-Molecule G-Quadruplex Stabilizers. Retrieved from https://www.livivo.de/ View Source
